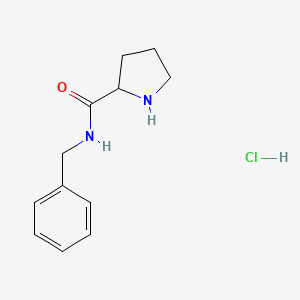

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇ClN₂O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to 60°C

Solvent: Commonly used solvents include ethanol or methanol

Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives

Reduction: Reduction reactions can yield secondary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyrrolidinecarboxamides .

Aplicaciones Científicas De Investigación

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N-Benzyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- N-Benzyl-2-pyrrolidinecarboxamide

- N-Benzyl-2-pyrrolidinecarboxamide acetate

- N-Benzyl-2-pyrrolidinecarboxamide sulfate

Uniqueness

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds . This makes it particularly useful in various research and industrial applications.

Actividad Biológica

N-Benzyl-2-pyrrolidinecarboxamide hydrochloride is a compound of significant interest in biomedical research due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C12H16ClN1O1 and a molecular weight of approximately 240.74 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyl group, contributing to its unique properties that influence its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly affecting gamma-aminobutyric acid (GABA) receptors. This interaction is believed to enhance GABAergic activity, contributing to its antiepileptic and sedative effects. The compound has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may play a role in its therapeutic potential for neurological disorders .

Antiepileptic Effects

This compound has been studied for its antiepileptic properties. In animal models, it demonstrated significant protective effects against seizures induced by various methods, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These findings suggest its potential as a candidate for treating different types of epilepsy .

Sedative Effects

The compound exhibits sedative properties, which are attributed to its ability to enhance GABAergic transmission. This effect may be beneficial in treating anxiety disorders and other conditions associated with increased neuronal excitability .

Case Studies

-

Cognitive Enhancement in Alzheimer’s Disease Models :

- A study investigated the effects of this compound on cognitive deficits induced by scopolamine in mice. The results indicated significant improvements in memory performance, attributed to the inhibition of acetylcholinesterase activity and reduction of oxidative stress (P < 0.0001) compared to control groups.

-

Neuroprotective Effects :

- In vitro studies have shown that this compound can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

| Activity | Description | Research Findings |

|---|---|---|

| Antiepileptic | Reduces seizure frequency in animal models | Significant protection observed in MES and PTZ tests |

| Sedative | Enhances GABAergic transmission | Exhibits sedative effects in behavioral assays |

| Cognitive Enhancement | Improves memory performance in scopolamine-induced cognitive deficits | Memory enhancement (P < 0.0001) observed in treated mice |

| Neuroprotection | Protects against oxidative stress in neuronal cells | In vitro studies show reduced cell death |

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its unique structural features allow for the development of novel drugs with enhanced target selectivity and improved pharmacological profiles. The compound's role as a building block for bioactive molecules highlights its significance in medicinal chemistry research .

Propiedades

IUPAC Name |

N-benzylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNKRADUZXAHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.